molecular formula C22H16N2O3 B2702524 2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326889-63-8

2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2702524
CAS No.: 326889-63-8
M. Wt: 356.381
InChI Key: MFRNSWHBPVSSKT-UHFFFAOYSA-N
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Description

2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an indoline moiety fused with an isoquinoline structure, making it a significant molecule in medicinal chemistry and organic synthesis due to its potential biological activities.

Mechanism of Action

    Target of action

    Indoline derivatives, which “2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” belongs to, have been studied for their neuroprotective effects in the treatment of ischemic stroke . They have shown binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which play a crucial role in neuronal communication .

    Mode of action

    While the specific mode of action for these compounds is not clear, indoline derivatives have shown protective effects against H2O2-induced death of RAW 264.7 cells . This suggests they may act as antioxidants, neutralizing harmful reactive oxygen species.

    Biochemical pathways

    The compounds may affect the pathways involving NMDA-GluN2B receptors and oxidative stress . These pathways are critical in neuronal function and survival.

    Result of action

    Some indoline derivatives have shown significant neuroprotective effects, reducing cerebral infarction rate and improving neurological deficit scores in a middle cerebral artery occlusion (MCAO) rat model .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of indoline derivatives with isoquinoline precursors under acidic or basic conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as microwave-assisted synthesis or continuous flow chemistry can be employed to enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its combined indoline and isoquinoline structures, which confer distinct chemical and biological properties. This duality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c25-19(23-12-11-14-5-1-2-10-18(14)23)13-24-21(26)16-8-3-6-15-7-4-9-17(20(15)16)22(24)27/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRNSWHBPVSSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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